4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol
Description
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a nitroso-functionalized derivative of the heterocyclic compound benzo[c][1,2,5]thiadiazol-5-ol. The parent compound, benzo[c][1,2,5]thiadiazol-5-ol (CAS 768-10-5), has a molecular formula of C₆H₄N₂OS and a molecular weight of 152.17 g/mol. It is stored under dry, sealed conditions at 2–8°C due to its sensitivity .
Properties
IUPAC Name |
4-nitroso-2,1,3-benzothiadiazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-4-2-1-3-5(6(4)7-11)9-12-8-3/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYKSAUWQLXGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation of 5-Aminobenzo[c]thiadiazol-4-ol
A common approach involves the direct nitrosation of 5-aminobenzo[c]thiadiazol-4-ol. This method employs nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl), to convert the primary amine to a nitroso group.
Procedure :
- Substrate Preparation : 5-Aminobenzo[c]thiadiazol-4-ol is synthesized via cyclocondensation of 2,5-diaminobenzenethiol with nitrous acid, followed by oxidation.
- Nitrosation : The amine (1.0 equiv) is dissolved in ice-cold HCl (1M), and NaNO₂ (1.2 equiv) is added dropwise at 0–5°C. The reaction is stirred for 2–4 hours, yielding a deep red precipitate.
- Work-Up : The product is filtered, washed with cold water, and recrystallized from ethanol.
Mechanistic Insights :
The reaction proceeds via diazotization of the amine to form a diazonium intermediate, which undergoes rapid decomposition to release nitrogen gas and generate the nitroso derivative. The hydroxyl group stabilizes the intermediate through intramolecular hydrogen bonding.
Yield : 65–75%
Purity : >95% (HPLC)
Characterization :
Cyclocondensation of Nitroso-Containing Precursors
An alternative route involves constructing the thiadiazole ring from nitroso-substituted precursors. For example, 4-nitroso-5-hydroxybenzene-1,2-diamine can react with thionyl chloride (SOCl₂) to form the thiadiazole ring.
Procedure :
- Precursor Synthesis : 4-Nitroso-5-hydroxybenzene-1,2-diamine is prepared by nitrosating 5-hydroxybenzene-1,2-diamine using NaNO₂/HCl.
- Cyclization : The diamine (1.0 equiv) is treated with SOCl₂ (2.5 equiv) in anhydrous dichloromethane under reflux for 6 hours.
- Isolation : The solvent is evaporated, and the residue is purified via column chromatography (SiO₂, hexane/ethyl acetate).
Mechanistic Insights :
Thionyl chloride facilitates the formation of the thiadiazole ring by dehydrating the diamine and introducing sulfur. The nitroso group remains intact due to its electron-withdrawing nature, which mitigates over-reduction.
Yield : 55–60%
Purity : 90–93%
Characterization :
Oxidation of 4-Hydroxybenzo[c]thiadiazol-5-amine
The hydroxylamine derivative, 4-hydroxybenzo[c]thiadiazol-5-amine, can be oxidized to the nitroso compound using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Procedure :
- Substrate Preparation : 4-Hydroxybenzo[c]thiadiazol-5-amine is synthesized via reduction of the corresponding nitro compound using SnCl₂/HCl.
- Oxidation : The amine (1.0 equiv) is treated with H₂O₂ (30%, 3.0 equiv) in acetic acid at 50°C for 3 hours.
- Purification : The product is extracted with ethyl acetate and recrystallized.
Yield : 70–80%
Selectivity : >85% (minor formation of nitro derivatives observed)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Nitrosation of Amine | 65–75 | 2–4 hours | High purity, minimal side products |
| Cyclocondensation | 55–60 | 6 hours | Modular precursor design |
| Oxidation of Hydroxylamine | 70–80 | 3 hours | Scalable, cost-effective |
The nitrosation route is favored for laboratory-scale synthesis due to its simplicity, while the oxidation method offers better scalability for industrial applications. Cyclocondensation is less efficient but valuable for introducing diverse substituents.
Challenges and Optimization Strategies
- Nitroso Group Stability : The nitroso moiety is prone to disproportionation into nitro and hydroxylamine derivatives under acidic or basic conditions. Stabilizing agents like urea or thiourea are often added to suppress side reactions.
- Regioselectivity : Competing nitrosation at adjacent positions is mitigated by steric hindrance from the hydroxyl group.
Applications and Derivatives
4-Nitrosobenzo[c]thiadiazol-5-ol serves as a key intermediate for:
Chemical Reactions Analysis
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, particularly in targeting tumor hypoxia . Additionally, it has applications in materials science, where it is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol involves its interaction with molecular targets and pathways related to hypoxia . It is believed to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels . By targeting HIF-1, this compound can potentially disrupt the survival and proliferation of hypoxic tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[c][1,2,5]thiadiazole Core
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine
- Structure : A chloro substituent at the 5-position and an amine group at the 4-position.
- Synthesis: Prepared via reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole using an iron-acetic acid mixture in methanol, yielding 37% for the intermediate ketone and 95% for the thiocyanate derivative .
- Applications : Key intermediate in synthesizing tizanidine, a muscle relaxant .
5-Bromobenzo[c][1,2,5]selenadiazole
- Structure : Bromine at the 5-position with a selenium atom replacing sulfur in the thiadiazole ring.
- Synthesis : Synthesized as a bioisosteric analog of MDMA derivatives, yielding 6% after recrystallization .
- Key Difference : Selenium increases polarizability and may enhance binding affinity in CNS-targeting compounds compared to sulfur analogs .
5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole
- Structure : Methyl and nitro groups at the 5- and 6-positions, respectively.
- Applications: Used in phototheranostic platforms due to its fluorescence properties when conjugated with oligothiophenes .
5-Chloro-N-(1-nitrosoimidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine
Heterocycle Replacement: Thiadiazole vs. Oxadiazole
7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl Derivatives
Nitroso Group Positional Isomers
- 4-Nitroso vs. 5-Nitroso Derivatives: The 4-nitroso substitution in the target compound likely increases acidity at the 5-hydroxy position due to electron-withdrawing effects.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Challenges : Nitroso derivatives often require controlled conditions due to their sensitivity, as seen in the storage requirements of the parent compound .
- Biological Activity : Nitroso groups enhance electrophilicity, facilitating interactions with biological targets (e.g., COX-1 inhibition in oxadiazole derivatives ).
- Material Science: Thiadiazole cores with nitroso groups show promise in phototheranostics due to tunable fluorescence .
Biological Activity
4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a nitroso group (–NO) attached to a benzo[c][1,2,5]thiadiazole skeleton. The presence of the nitroso group is crucial for its biological activity as it can influence interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines.
Case Studies
- Inhibition of Abl Protein Kinase :
- Cytotoxicity in Breast Cancer Cells :
The mechanisms underlying the biological activities of this compound include:
- Targeting DNA Replication : Similar to other thiadiazole derivatives, this compound may interfere with DNA synthesis and repair mechanisms in cancer cells .
- Inhibition of Key Kinases : The interaction with Abl protein kinase suggests that this compound could disrupt signaling pathways critical for cancer cell survival and proliferation .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of this compound compared to other thiadiazole derivatives:
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (leukemia) | 7.4 | Abl protein kinase inhibition |
| 4-Thiadiazole derivative | MCF-7 (breast cancer) | Not specified | Induces apoptosis without DNA damage |
| Other thiadiazole derivatives | HepG2 (liver cancer) | 4.37 | Inhibits RNA and DNA synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
